molecular formula C15H11BrO4 B2805783 2-Bromo-4-formyl-6-methoxyphenyl benzoate CAS No. 432020-70-7

2-Bromo-4-formyl-6-methoxyphenyl benzoate

Cat. No. B2805783
CAS RN: 432020-70-7
M. Wt: 335.153
InChI Key: YYHNZFBLHBENOG-UHFFFAOYSA-N
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Description

2-Bromo-4-formyl-6-methoxyphenyl benzoate is a chemical compound with the molecular formula C15H11BrO4 . It has a molecular weight of 335.15 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a formyl group, and a methoxy group . The exact spatial arrangement of these groups can influence the compound’s properties and reactivity.


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 85.0 to 89.0°C . The compound should be stored under inert gas as it is air sensitive .

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of related bromo-hydroxy-benzoic acid derivatives, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, provides insights into their two-dimensional architectures formed by C—H⋯O hydrogen bonds, Br⋯O interactions, and π–π interactions. These interactions are crucial for understanding the crystalline behavior and potential applications in material science and molecular engineering (Suchetan et al., 2016).

Synthesis of Biologically Active Compounds

Synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate in the total synthesis of bisbibenzyls, showcases the compound's role in producing natural products with versatile biological activities. The optimization of reaction conditions to improve yields underlines the compound's significance in synthetic organic chemistry (Lou Hong-xiang, 2012).

Liquid Crystalline Properties

Research on azo compounds, including those with structures similar to 2-bromo-4-formyl-6-methoxyphenyl benzoate, explores their synthesis and potential as antioxidants in various applications. The investigation into their mesophase behavior and efficiency as antioxidants for oil showcases their utility in developing new materials with specific optical and chemical properties (Ashmawy et al., 2018).

Environmental and Sustainable Chemistry

The synthesis and characterization of new compounds, including halogenated and methoxy-substituted derivatives, emphasize the exploration of environmentally friendly reagents and processes. Such research contributes to the development of sustainable synthetic methods, potentially reducing the environmental impact of chemical manufacturing (Soto et al., 2019).

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHNZFBLHBENOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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